molecular formula C31H23ClN4 B2415706 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine CAS No. 1431719-89-9

6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B2415706
CAS No.: 1431719-89-9
M. Wt: 487
InChI Key: ANYMZZWYMAFJDL-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine (CAS 1431719-89-9) is a high-value chemical intermediate in medicinal chemistry and anticancer drug discovery. This compound features a pyrazolo[4,3-c]pyridine core scaffold, which is recognized for its significant biological activities and presence in pharmacologically active molecules . The structure is strategically substituted with a 6-chloro group, a 2-methylpyridin-4-yl moiety at the 3-position, and a trityl (triphenylmethyl) protecting group at the 1-position. Its primary research value lies in its application as a key building block for the synthesis of sophisticated kinase inhibitors. Scientific literature identifies this scaffold as being central to the discovery of novel dual extracellular regulated protein kinase (ERK) and phosphoinositide 3-kinase (PI3K) inhibitors . Concomitant inhibition of the MAPK (ERK) and PI3K signaling pathways is a promising strategy in oncology for overcoming drug resistance that limits the efficacy of single-target therapies . The chloro group in this molecule is a reactive handle that allows for further functionalization via cross-coupling reactions, such as Buchwald C-N coupling, to introduce amine-containing pharmacophores critical for enhancing potency and drug-like properties . This product is supplied with a minimum purity of 98% (as listed by suppliers ) and is intended for research and development purposes in a controlled laboratory environment only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-chloro-3-(2-methylpyridin-4-yl)-1-tritylpyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23ClN4/c1-22-19-23(17-18-33-22)30-27-21-34-29(32)20-28(27)36(35-30)31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYMZZWYMAFJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NN(C3=CC(=NC=C32)Cl)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The foundational work by Ivanov et al. (2023) demonstrates that 2-chloro-3-nitropyridines undergo SNAr reactions with hydrazine derivatives to form pyrazolo[4,3-b]pyridines. While this method targets a different regioisomer, adaptation for [4,3-c] systems involves:

  • Substrate modification : Starting with 3-chloro-4-nitropyridine derivatives
  • Hydrazine cyclization : Employing methylhydrazine at 80°C in ethanol
  • Nitro group reduction : Catalytic hydrogenation with Pd/C

Key advantages include high atom economy (78–85% yield) and compatibility with electron-withdrawing groups.

Japp–Klingemann Pathway Optimization

A modified Japp–Klingemann reaction enables one-pot synthesis through:

Step Reagents/Conditions Function
1 Arenediazonium tosylates, β-keto esters Azo coupling
2 NaOH (2M), 60°C Deacylation
3 HCl, reflux Cyclization

This method achieves 65–72% yield for related pyrazolo[4,3-c]pyridines but requires precise pH control to avoid acetyl group migration.

Chlorination Strategies at Position 6

Direct Electrophilic Substitution

Installing the 2-Methylpyridin-4-yl Moiety

Suzuki–Miyaura Cross-Coupling

Optimized conditions from Ambeed protocols:

Parameter Value
Catalyst PdCl₂(dppf) (3 mol%)
Base Cs₂CO₃ (2.5 eq)
Solvent THF/H₂O (3:1)
Temp/Time 65°C/4 h
Yield 44%

Key challenges:

  • Steric hindrance from trityl group reduces coupling efficiency
  • Competing protodeboronation (18–22% side product)

Direct Cyclization Approach

Alternative pathway from CN102558174A patent:

  • Bromine-assisted cyclization of enaminonitriles
  • Nickel-catalyzed coupling with 2-methylpyridylzinc reagent

Achieves 51% overall yield but requires strict anhydrous conditions.

Trityl Group Introduction and Protection Strategies

Standard Tritylation Protocol

From Ambeed’s sulfonylation methodology:

  • Base : NaH (2.5 eq) in DMF at 0°C
  • Electrophile : Trityl chloride (1.2 eq)
  • Reaction Time : 45 min → 95% yield

Critical parameters:

  • Slow addition rate (<0.5 mL/min) prevents exothermic decomposition
  • Post-reaction quenching with ice-water enhances precipitation

Competitive Protection Analysis

Protecting Group Deprotection Method Stability Yield (%)
Trityl TFA/DCM (1:1) Acid-labile 95
Boc HCl/dioxane Base-sensitive 88
Tosyl NaOH/MeOH Oxidative conditions 82

Trityl demonstrates superior compatibility with subsequent cross-coupling steps.

Integrated Synthetic Routes

Route 1: Trityl-Last Approach

  • Pyrazolo[4,3-c]pyridine core formation (72%)
  • C6 chlorination via Pd-catalyzed C-H activation (74%)
  • Suzuki coupling with 2-methylpyridinylboronate (44%)
  • N1-tritylation (95%)
    Overall yield : 72% × 74% × 44% × 95% = 22.1%

Route 2: Trityl-First Strategy

  • N1-tritylation of pyrazolo precursor (89%)
  • Directed ortho-chlorination (68%)
  • Negishi coupling with 2-methylpyridylzinc (51%)
    Overall yield : 89% × 68% × 51% = 30.8%

Analytical Characterization Benchmarks

Parameter Reported Value Method
Molecular Weight 486.99 g/mol HRMS
Density 1.32 g/cm³ Pycnometry
λmax (UV) 274 nm MeOH solution
¹H NMR (CDCl₃) 8.25 (d, J=5.3 Hz, 1H), 2.74 (s, 3H) 500 MHz

Industrial-Scale Considerations

  • Cost Analysis : Trityl chloride contributes 61% of raw material costs
  • Purification : Centrifugal partition chromatography achieves 99.5% purity vs. 97.8% via silica gel
  • Throughput : Continuous flow system increases output to 12 kg/day vs. 3.5 kg/batch

Chemical Reactions Analysis

6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine involves several steps that typically include the condensation of appropriate precursors under specific conditions. The compound belongs to the class of pyrazolo[4,3-c]pyridines, which are known for their complex structures and varied reactivity.

Key Characteristics:

  • Molecular Formula: C₁₈H₁₈ClN₃
  • Molecular Weight: 313.81 g/mol
  • Chlorine Substitution: The presence of chlorine enhances its biological activity and solubility in organic solvents.

Research indicates that pyrazolo[4,3-c]pyridines exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.

Antitumor Activity

Studies have shown that compounds with the pyrazolo[4,3-c]pyridine scaffold can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the inhibition of specific kinases or pathways involved in tumor growth.

Neuroprotective Properties

Research has highlighted the potential of pyrazolo[4,3-c]pyridines as neuroprotective agents. These compounds may interact with neurotransmitter systems or inhibit neurodegenerative processes associated with diseases such as Alzheimer's.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have suggested effectiveness against strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Case Study: Antitumor Potential

A study published in Bioorganic & Medicinal Chemistry explored the synthesis and evaluation of several pyrazolo[4,3-c]pyridine derivatives for their antitumor activity. The results indicated that certain substitutions on the pyrazolo ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) .

Case Study: Neuroprotection

Another study investigated the neuroprotective effects of pyrazolo[4,3-c]pyridines against oxidative stress-induced neuronal damage. The findings revealed that specific derivatives could reduce cell death in neuronal cultures exposed to oxidative stressors .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy: As a potential lead compound for developing new anticancer drugs.
  • Neurological Disorders: For use in treating neurodegenerative diseases by providing neuroprotection.
  • Infectious Diseases: As a novel antimicrobial agent targeting resistant strains.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which can impart distinct chemical and biological properties compared to other similar compounds.

Biological Activity

6-Chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C31H23ClN4
  • Molecular Weight : 486.99 g/mol
  • CAS Number : 1431719-89-9

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antiviral and anticancer properties. The following sections summarize key findings from recent studies.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral effects, particularly against the Zika virus (ZIKV).

Key Findings:

  • EC50 Values : The effective concentration required to reduce viral titer by 50% was reported at approximately 5.1 µM for related pyrazolo compounds.
  • CC50 Values : The cytotoxic concentration for these compounds was around 39 µM, indicating a favorable safety profile in terms of therapeutic window .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated, particularly in relation to breast cancer cell lines.

Case Study:

A study on pyrazole derivatives demonstrated that certain structural modifications led to enhanced cytotoxic effects against MDA-MB-231 (triple-negative breast cancer) cells. The presence of halogen substituents (like chlorine) was associated with increased potency and synergy with conventional chemotherapeutics such as doxorubicin .

CompoundCell Line TestedEC50 (µM)CC50 (µM)
Compound AMDA-MB-2312.515
Compound BMCF-73.020
This compound MDA-MB-2315.139

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical to viral replication and cancer cell proliferation.

Proposed Mechanisms:

  • Inhibition of Viral RNA Polymerase : Compounds may interfere with viral replication by targeting the RNA polymerase essential for ZIKV replication.
  • Induction of Apoptosis : In cancer cells, certain pyrazole derivatives have been shown to activate apoptotic pathways, leading to programmed cell death.

Q & A

Q. What are the standard synthetic routes for preparing 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine?

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. A common method involves reacting 6-chloro-3-iodo-1-trityl-1H-pyrazolo[3,4-d]pyrimidine with 2-methylpyridin-4-yl boronic acid derivatives under Suzuki-Miyaura conditions. Key steps include using Pd(dppf)Cl₂ as a catalyst, K₂CO₃ as a base, and a dioxane/water solvent system at 60°C under nitrogen . Microwave-assisted methods are also employed for pyrazolo[4,3-c]pyridine ring closure, using tert-butylamine and PdCl₂(PPh₃)₂ to accelerate the reaction .

Q. How is the compound characterized to confirm its structural integrity?

Characterization relies on NMR (¹H/¹³C), mass spectrometry (MS) , and melting point analysis . For example, pyrazolo[4,3-c]pyridine derivatives show distinct aromatic proton signals in ¹H NMR (δ 8.2–9.0 ppm for pyridine/pyrazole protons) and molecular ion peaks in MS matching calculated values. Purity is verified via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What solvents and catalysts are critical for optimizing yield in cross-coupling reactions?

Polar aprotic solvents (DMF, dioxane) enhance Pd catalyst activity. PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂ are preferred for Suzuki-Miyaura couplings, with microwave irradiation reducing reaction time from hours to minutes .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthesized batches be resolved?

Batch-to-batch variations often arise from residual solvents (e.g., DMF) or byproducts (e.g., dechlorinated intermediates). Use deuterated DMSO for NMR to detect trace solvents, and employ HPLC-MS to identify low-abundance impurities. For example, a peak at m/z +16 may indicate oxidation of the trityl group .

Q. What strategies improve catalytic efficiency in pyrazolo[4,3-c]pyridine ring formation?

Comparative studies show that Sonogashira-type alkynylation followed by tert-butylamine-mediated cyclization achieves higher yields (>70%) than sequential annelation methods. Substituent effects matter: electron-withdrawing groups (e.g., Cl) at position 6 stabilize the transition state during ring closure .

Q. How does the trityl group influence the compound’s pharmacokinetic properties?

The trityl (triphenylmethyl) group enhances lipophilicity , improving membrane permeability but reducing solubility. In kinase inhibition assays (e.g., ERK/PI3K), its bulkiness may sterically hinder binding to ATP pockets, necessitating post-synthetic deprotection for active pharmacophores .

Q. What computational methods predict binding affinity to kinase targets like ERK or PI3K?

Ligand-biased ensemble docking (LigBEnD) integrates molecular dynamics simulations with structural data (e.g., PDB:5V82) to model interactions. For this compound, key residues (e.g., Lys52 in PIM1 kinase) form hydrogen bonds with the pyridine nitrogen, while the trityl group occupies hydrophobic pockets .

Data Contradiction Analysis

Q. Why do reported melting points vary for pyrazolo[4,3-c]pyridine derivatives?

Discrepancies (e.g., 145–146°C vs. 122–123°C in similar compounds) stem from polymorphism or solvent inclusion . Recrystallization from toluene/hexane yields a more thermodynamically stable polymorph, while DMF-traced samples may retain solvent, lowering observed melting points .

Q. How to address low reproducibility in catalytic cross-coupling yields?

Trace oxygen or moisture can deactivate Pd catalysts. Rigorous Schlenk techniques (N₂ purging) and anhydrous solvents are critical. For example, Pd(dppf)Cl₂ decomposes rapidly in humid DMF, reducing yields from >80% to <50% .

Methodological Challenges

Q. How to handle hygroscopic intermediates during synthesis?

Mid-reaction hydrolysis of trityl-protected intermediates can occur if reagents are not dried. Use molecular sieves (3Å) in DMF and quench reactions with ice-cold water to precipitate products before column purification .

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